Oxazolo[4,5-c]pyridin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[1,3]oxazolo[4,5-c]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c7-6-9-4-3-8-2-1-5(4)10-6/h1-3H,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHYVYMTPVSYDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1OC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00558056 | |
| Record name | [1,3]Oxazolo[4,5-c]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00558056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114498-55-4 | |
| Record name | [1,3]Oxazolo[4,5-c]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00558056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Oxazolo 4,5 C Pyridin 2 Amine and Its Analogs
Established Synthetic Routes to the Oxazolo[4,5-c]pyridin-2-amine Core
The fundamental structure of this compound is typically assembled through the cyclization of appropriately substituted pyridine (B92270) precursors. Key starting materials often include aminopyridinols, which possess the necessary functional groups for the formation of the fused oxazole (B20620) ring.
Cyclization Reactions of Aminopyridinols
A prevalent method for constructing the oxazolo[4,5-c]pyridin-2-one core involves the cyclization of aminopyridinols. These precursors, containing adjacent amino and hydroxyl groups on the pyridine ring, are amenable to reaction with various cyclizing agents to form the desired fused heterocyclic system.
One effective method for the synthesis of the oxazolo[4,5-c]pyridin-2-one, a precursor to the amine, is the reaction of an aminohydroxypyridine with 1,1'-carbonyldiimidazole (B1668759) (CDI). google.comchemicalbook.com For instance, the reaction of 2-amino-3-hydroxypyridine (B21099) with CDI in anhydrous tetrahydrofuran (B95107) (THF) under reflux conditions yields the cyclized product. google.com The product can be isolated by evaporating the solvent, taking up the residue in dichloromethane, and washing with a sodium hydroxide (B78521) solution. The cyclized product, being phenolic, dissolves in the aqueous phase and precipitates upon acidification to a pH of approximately 5. google.com
A similar procedure can be applied to substituted aminopyridinols. For example, treating 2-amino-3-hydroxy-6-methylpyridine with CDI in anhydrous THF under reflux leads to the corresponding methyl-substituted oxazolopyridinone. google.com
Table 1: Synthesis of Oxazolo[4,5-c]pyridin-2-ones using 1,1'-Carbonyldiimidazole
| Starting Material | Reagent | Solvent | Conditions | Product |
| 2-Amino-3-hydroxypyridine | 1,1'-Carbonyldiimidazole | Anhydrous Tetrahydrofuran | Reflux, 5 hours | Oxazolo[4,5-c]pyridin-2(3H)-one |
| 2-Amino-3-hydroxy-6-methylpyridine | 1,1'-Carbonyldiimidazole | Anhydrous Tetrahydrofuran | Reflux, 6 hours | 6-Methyl-oxazolo[4,5-c]pyridin-2(3H)-one |
Data sourced from patent EP0412899B1. google.com
An alternative route to the this compound framework involves the use of potassium ethylxanthogenate. The reaction of 2-hydroxy-3-aminopyridine with potassium ethylxanthogenate can produce the corresponding thione, which can then be oxidized to form the oxazolo[4,5-c]pyridin-2(3H)-one. researchgate.net This thione intermediate can also be a valuable precursor for further derivatization. For example, treatment of 5-chlorooxazolo[4,5-b]pyridine-2-thiol with potassium carbonate and methyl iodide yields 5-chloro-2-(methylthio)oxazolo[4,5-b]pyridine. google.com
Catalytic Oxidative Carbonylation Approaches
Catalytic oxidative carbonylation presents a modern and efficient method for the synthesis of oxazolo[4,5-b]pyridin-2(3H)-one from 2-aminopyridin-3-ol. researchgate.netcnr.it This approach utilizes a palladium catalyst, such as PdI₂, under a carbon monoxide atmosphere to achieve high yields of the desired product. One study reported yields of up to 90% in initial experiments. A key advantage of this method is the potential for catalyst recycling, although this may lead to a slight reduction in yield. A novel PdI₄²⁻-supported catalyst has also been developed for this transformation, operating under relatively mild conditions (100°C, 3 hours, 40 atm of a 4:1 CO-air mixture) and demonstrating good recyclability. researchgate.netcnr.itunipa.it
Clauson-Kaas Transformation for Intermediates
The Clauson-Kaas transformation is a valuable method for synthesizing N-substituted pyrroles and can be adapted for the preparation of intermediates required for oxazolopyridine synthesis. arkat-usa.org This reaction typically involves the condensation of a primary amine with a 2,5-dialkoxytetrahydrofuran in the presence of an acid catalyst. arkat-usa.orgbeilstein-journals.org While not a direct route to the final this compound, it provides a means to construct substituted pyridine rings that can then undergo further transformations to yield the desired heterocyclic system. For example, furfural (B47365) derivatives can be used to synthesize intermediates like 2-amino-3-hydroxypyridine, which can then be cyclized. Microwave-assisted Clauson-Kaas synthesis has emerged as a green and efficient alternative to traditional methods. arkat-usa.org
Synthesis of Substituted this compound Derivatives
The synthesis of substituted this compound derivatives allows for the fine-tuning of the molecule's properties. A common strategy involves the introduction of substituents onto the pyridine ring of a pre-formed oxazolopyridine core or by using substituted precursors in the initial cyclization reactions.
One approach involves a two-step reaction sequence starting from a substituted aminopyridinol. For instance, treatment of 2-amino-6-chloropyridin-3-ol (B114215) with cyanogen (B1215507) bromide can furnish a key intermediate, which can then undergo further reactions to introduce various aryl substituents at the C5 position. tandfonline.com This method has been used to synthesize a series of 5-aryl substituted oxazolo[4,5-b]pyridin-2-amine (B1316413) derivatives. tandfonline.comtandfonline.com
Another strategy for creating substituted derivatives is through direct functionalization of the oxazolopyridine ring system. For example, 2-substituted-oxazolo[5,4-b]pyridines and 2-aryl-oxazolo[4,5-b]pyridines have been synthesized in good yields using a Cu(I)-mediated cyclization of halopyridylamides as a key step. researchgate.net
Table 2: Examples of Substituted Oxazolo[4,5-b]pyridin-2-amine Derivatives and their Yields
| Compound Name | Yield (%) | Melting Point (°C) |
| 5-(Naphthalen-2-yl)oxazolo[4,5-b]pyridin-2-amine | 71 | 165-167 |
| 5-(4-(Trifluoromethyl)phenyl)oxazolo[4,5-b]pyridin-2-amine | 65 | 138-140 |
| 5-(3-Fluoro-5-methoxyphenyl)oxazolo[4,5-b]pyridin-2-amine | 67 | 146-148 |
Data sourced from Liu et al., 2021. tandfonline.com
Introduction of Aryl Substituents (e.g., 5-Aryl Substituted Oxazolo[4,5-b]pyridin-2-amine Derivatives)
The functionalization of the oxazolopyridine scaffold with aryl groups is a key strategy for creating diverse chemical libraries. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a prominent method for this purpose. nih.gov For instance, the synthesis of 5-aryl-substituted pyridine derivatives has been successfully achieved using this reaction. nih.gov The general approach involves coupling a halogenated oxazolopyridine, such as 5-bromo-oxazolo[4,5-b]pyridin-2-amine, with various arylboronic acids. nih.gov
The reaction is typically catalyzed by a palladium(0) complex, like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base such as potassium phosphate (B84403) (K₃PO₄). nih.gov The choice of solvent is also critical, with mixtures like 1,4-dioxane (B91453) and water being commonly employed. nih.gov This methodology allows for the efficient formation of a C-C bond between the pyridine ring and the aryl substituent, providing moderate to good yields of the desired 5-aryl derivatives. nih.gov This approach is not only effective for the parent amine but also for its N-acetylated analogs, demonstrating its versatility. nih.gov
Table 1: Suzuki Cross-Coupling for 5-Aryl Pyridine Derivatives This table is representative of the general Suzuki-Miyaura reaction conditions.
| Precursor | Coupling Partner | Catalyst | Base | Solvent | Temperature | Product |
|---|---|---|---|---|---|---|
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 85-95 °C | 5-Aryl-2-methylpyridin-3-amine |
| N-[5-bromo-2-methylpyridin-3-yl]acetamide | Arylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 85-95 °C | N-[5-aryl-2-methylpyridin-3-yl]acetamide |
Synthesis of Thiol Derivatives (e.g., Oxazolo[4,5-b]pyridine-2-thiol)
The synthesis of oxazolo[4,h-b]pyridine-2-thiol, which exists in tautomeric equilibrium with its 3H- Current time information in Bangalore, IN.magritek.comoxazolo[4,5-b]pyridine-2-thione form, is a fundamental transformation. nih.gov A classical method involves the reaction of 2-amino-3-hydroxypyridine with carbon disulfide. A more contemporary and environmentally favorable one-pot procedure utilizes potassium O-ethyldithiocarbonate (potassium ethyl xanthate). researchgate.netambeed.com
In this latter method, a solution of 2-amino-3-hydroxypyridine and potassium ethyl xanthate is heated in a solvent like pyridine. ambeed.com The reaction, typically conducted at elevated temperatures around 110°C overnight, facilitates the cyclization to form the target thiol with high efficiency. ambeed.com This approach avoids the use of highly toxic carbon disulfide and can be adapted for microwave-assisted synthesis in greener solvents like polyethylene (B3416737) glycol (PEG 400) or glycerol, significantly reducing reaction times. researchgate.net
Table 2: Synthesis of Oxazolo[4,5-b]pyridine-2-thiol (B2489188)
| Starting Material | Reagent | Solvent | Condition | Yield |
|---|---|---|---|---|
| 2-Amino-3-hydroxypyridine | Potassium Ethyl Xanthate | Pyridine | 110 °C, overnight | 86.95% ambeed.com |
| 2-Amino-3-hydroxypyridine | Potassium O-ethyldithiocarbonate | PEG 400 / Glycerol | Microwave Irradiation | Good researchgate.net |
Methods for Introducing Alkyl Substituents (e.g., 2-Methyl-Oxazolo[4,5-c]pyridine)
To introduce alkyl substituents such as a methyl group onto the oxazole ring of the [4,5-c] isomer, the cyclization of a corresponding N-acylated aminopyridinol is a common strategy. The synthesis of 2-methyl-oxazolo[4,5-c]pyridine typically starts from 3-amino-4-hydroxypyridine (B189613). researchgate.net
One established route involves the acylation of 3-amino-4-hydroxypyridine with acetic anhydride (B1165640) to form the 3-acetylamino-4-hydroxypyridine intermediate. researchgate.netchemicalbook.com Subsequent dry-distillation or heating of this intermediate induces cyclization to yield 2-methyl-oxazolo[4,5-c]pyridine. researchgate.net For example, heating the intermediate at 120°C for 20 hours has been reported to produce the desired product. chemicalbook.com This two-step process, involving acylation followed by thermal cyclization, is a foundational method for accessing 2-alkylated oxazolo[4,5-c]pyridines. researchgate.net
One-Step Cyclization with Dicarboxylic Acid Anhydrides (for related Oxazolo[4,5-b]pyridines)
A one-step method for synthesizing oxazolo[5,4-b]pyridine (B1602731) derivatives involves the reaction of 3-aminopyridin-2(1H)-ones with cyclic anhydrides of dicarboxylic acids, such as succinic and glutaric anhydrides. magritek.combuketov.edu.kz This process occurs through an initial acylation that forms a monoamide, which then undergoes intramolecular cyclization to yield the oxazolopyridine product. magritek.combuketov.edu.kz The reaction is typically performed by heating the reactants in acetic acid. buketov.edu.kz This strategy provides a direct route to oxazolopyridines containing a carboxylic acid linker. magritek.combuketov.edu.kz A similar principle can be applied to 2-amino-3-hydroxypyridine, where reaction with succinic anhydride can yield the corresponding 3-(oxazolo[4,5-b]pyridin-2-yl)propanoic acid. ekb.eg
Optimization of Synthetic Reaction Conditions
Impact of Catalytic Systems (e.g., PdI₂)
Palladium catalysts are instrumental in many synthetic routes for oxazolopyridine derivatives, particularly in C-C and C-N bond-forming reactions. frontiersin.org While specific examples detailing the use of palladium(II) iodide (PdI₂) for this compound synthesis are not prominent, the principles of palladium catalysis are broadly applicable. The catalytic cycle in reactions like aminocarbonylation involves the oxidative addition of a Pd(0) species to an aryl halide, followed by CO insertion and subsequent reaction with a nucleophile. d-nb.info
The choice of palladium source (e.g., Pd(OAc)₂), ligands (e.g., PPh₃), and additives can dramatically influence reaction outcomes. frontiersin.orgbeilstein-journals.org For instance, in the palladium-catalyzed synthesis of oxazole derivatives from amides and ketones, palladium acetate (B1210297) was used as the catalyst with K₂S₂O₈ as an oxidant and CuBr₂ as a promoter. organic-chemistry.org The ligand can be crucial; in some intramolecular C-H arylations of pyridine derivatives, the reaction yield improved from 59% with no ligand to 94% with the addition of triphenylphosphine (B44618) (PPh₃). beilstein-journals.org The efficiency of the catalytic system dictates the feasibility of the reaction, influencing yields, reaction times, and functional group tolerance. d-nb.infoorganic-chemistry.org
Role of Temperature and Solvent Conditions
Temperature and solvent are critical, interdependent parameters in the synthesis of heterocyclic compounds like oxazolopyridines. rsc.org Solvents are chosen based on their ability to dissolve reactants and facilitate the desired reaction pathway while minimizing side reactions. chemrxiv.org High-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), and toluene (B28343) are frequently used, especially in reactions requiring elevated temperatures. beilstein-journals.orgchemrxiv.org
Temperature optimization is a balance between providing sufficient energy to overcome the activation barrier and preventing thermal decomposition. researchgate.net For example, in palladium-catalyzed C-H arylation, reactions are often conducted at 110 °C. beilstein-journals.org In other syntheses, conditions can range from room temperature up to 150-160 °C. chemrxiv.orgresearchgate.net The optimization of these parameters is often empirical; a study on the synthesis of related pyridinone derivatives found optimal conditions to be 72 °C in a 33% aqueous ethanol (B145695) solution, determined through response surface methodology. rsc.org This highlights that a systematic approach to defining the ideal temperature and solvent system is crucial for maximizing product yield. rsc.org
Application of Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic scaffolds, including oxazolo[4,5-c]pyridine (B1611411) derivatives. This technology often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. rsc.org
A notable application of microwave irradiation is in the one-pot synthesis of 2-aryloxazolo[4,5-b]pyridines. In a study, the condensation of 2-amino-3-hydroxypyridine with various benzoyl chlorides was carried out in the presence of an amino-functionalized SBA-15 (SBA-Pr-NH2) nanocatalyst under solvent-free microwave irradiation. researchgate.net This method proved to be highly efficient, with reactions reaching completion in approximately 5 minutes at maximum power, affording the desired 2-aryloxazolo[4,5-b]pyridine derivatives. researchgate.net In contrast, conventional heating under reflux conditions resulted in longer reaction times and a mixture of acylated intermediates and the final cyclized products. researchgate.net
The condensation reaction of 2-amino-3-hydroxypyridine with different carboxylic acids under microwave-assisted heating is a fast method for producing libraries of fused 2-substituted imidazo[4,5-b]pyridines, a related class of compounds, in moderate to good yields. mdpi.com The best results, with yields ranging from 71% to 92%, were achieved using silica (B1680970) gel as a support with equimolecular quantities of the reactants at a power of 100 W. mdpi.com
Furthermore, microwave-assisted synthesis has been successfully employed in the preparation of various ring-fused pyridine analogs. For instance, a series of pyridylimidazo[1,5-a]pyridine derivatives were synthesized via a one-pot microwave-assisted condensation of substituted methanones with aldehydes in the presence of ammonium (B1175870) acetate. nih.gov This approach offers the advantage of being environmentally friendly by producing water as the only byproduct and avoiding the use of sensitive Lewis acids. nih.gov
The benefits of microwave irradiation are also evident in the synthesis of steroidal ring D-fused quinolines, where reactions that took 4 hours under conventional heating were completed in just 2 minutes with higher yields. rsc.org Similarly, the synthesis of dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines containing a quinoline (B57606) pharmacophore was achieved in good yields (68–82%) in just 8 minutes using microwave heating. rsc.org
These examples highlight the significant advantages of microwave-assisted synthesis in accelerating the discovery and development of novel heterocyclic compounds like this compound and its analogs, offering a greener and more efficient alternative to traditional synthetic methods. rsc.org
Spectroscopic and Chromatographic Characterization in Synthetic Studies
The structural elucidation and purity assessment of newly synthesized compounds are critical steps in synthetic chemistry. For this compound and its analogs, a combination of spectroscopic and chromatographic techniques is routinely employed.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the core structure of the oxazolopyridine scaffold and the identity of its substituents. For instance, in derivatives of oxazolo[4,5-b]pyridine (B1248351), characteristic chemical shifts for the aromatic protons are typically observed in the range of 7-8 ppm in ¹H NMR spectra. For 1-(oxazolo[4,5-c]pyridin-2-yl)-6-phenylhexan-1-ol, specific proton signals were identified at δ 9.03 (s, 1H), 8.56 (dd, J = 5.6, 1.4 Hz, 1H), and 7.50 (dt, J = 5.6, 1.0 Hz, 1H). universiteitleiden.nl ¹³C NMR provides information on the carbon framework of the molecule. buketov.edu.kz
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of the synthesized compounds. buketov.edu.kz For example, the molecular ion peak for 2-methyloxazolo[4,5-b]pyridine (B1301650) is consistently observed at a mass-to-charge ratio (m/z) of 134, which corresponds to its molecular weight.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule. For a related compound, 2-methyl-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine, characteristic peaks are observed around 1650 cm⁻¹ for the C=N stretch and 2900 cm⁻¹ for the C-H stretch. vulcanchem.com
Chromatographic Methods:
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of the product spot. buketov.edu.kz
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final compound. buketov.edu.kz For 2-methyl-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine, a retention time of approximately 8.2 minutes is observed using a C18 column with an acetonitrile/water gradient. vulcanchem.com Purity is often determined to be greater than 95% by LC/MS. universiteitleiden.nl
Flash Chromatography: This technique is commonly used for the purification of the synthesized compounds. universiteitleiden.nlfigshare.com For example, after synthesis, the crude product is often subjected to flash silica gel chromatography to isolate the desired compound from unreacted starting materials and byproducts. figshare.com
The comprehensive data obtained from these spectroscopic and chromatographic analyses are essential for unambiguously confirming the structure and purity of this compound and its analogs, which is a prerequisite for any further studies.
Table of Spectroscopic and Chromatographic Data
| Compound/Analog | Technique | Key Findings |
| 2-Methyloxazolo[4,5-b]pyridine | ¹H NMR | Aromatic protons: δ 7-8 ppm; Methyl group: singlet around 2.7 ppm |
| MS | Molecular ion peak at m/z 134 | |
| 1-(Oxazolo[4,5-c]pyridin-2-yl)-6-phenylhexan-1-ol | ¹H NMR | δ 9.03 (s, 1H), 8.56 (dd, J = 5.6, 1.4 Hz, 1H), 7.50 (dt, J = 5.6, 1.0 Hz, 1H) universiteitleiden.nl |
| LC/MS | Purity >95% universiteitleiden.nl | |
| 2-Methyl-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine | IR | C=N stretch: ~1650 cm⁻¹; C-H stretch: ~2900 cm⁻¹ vulcanchem.com |
| HPLC | Retention time ~8.2 min (C18 column, acetonitrile/water gradient) vulcanchem.com | |
| Oxazolo[5,4-b]pyridine derivatives | HRMS | Used to confirm calculated molecular formula buketov.edu.kz |
| ¹H & ¹³C NMR | Used to confirm the structure of all obtained compounds buketov.edu.kz | |
| TLC | Used to monitor reaction progress buketov.edu.kz | |
| 5-Amino-4-cyano-2-(4-nitrophenyl)-1,3-oxazole | HRMS, ¹H NMR, ¹³C NMR | Characterization data obtained for the compound figshare.com |
| Flash Chromatography | Used for purification figshare.com |
Chemical Reactivity and Derivatization Strategies for Oxazolo 4,5 C Pyridin 2 Amine
Electrophilic Substitution Reactions on the Pyridine (B92270) Ring
The pyridine ring in the oxazolopyridine system is generally electron-deficient, making it less susceptible to electrophilic attack than a benzene (B151609) ring. However, the fused oxazole (B20620) ring and the amino group can modulate the reactivity and regioselectivity of such reactions. Studies on analogous systems like 2-diethylaminooxazolo[4,5-b]pyridine and oxazolo[4,5-c]pyridin-2(3H)-one have shown that electrophilic substitution is feasible and occurs with high regioselectivity, typically at the 6-position of the pyridine ring. tandfonline.comtandfonline.com This specific targeting is attributed to the directing influence of the heterocyclic system. tandfonline.com
Investigations into the halogenation and nitration of oxazolopyridine cores have provided specific insights into their electrophilic substitution patterns. Research on the closely related oxazolo[4,5-b] and oxazolo[4,5-c] isomers demonstrates that these reactions proceed predictably, yielding 6-substituted derivatives. tandfonline.comtandfonline.comresearcher.life For instance, treating 2-diethylaminooxazolo[4,5-b]pyridine with standard nitrating conditions (a mixture of nitric and sulfuric acid) provides the 6-nitro compound in good yield. tandfonline.com Similarly, halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) results in the corresponding 6-bromo and 6-chloro derivatives. tandfonline.com These findings suggest a reliable method for introducing key functional groups onto the pyridine moiety of the target compound, which can then be used for further chemical elaboration. tandfonline.com
| Reaction Type | Substrate | Reagents | Position of Substitution | Product | Source |
|---|---|---|---|---|---|
| Nitration | 2-Diethylaminooxazolo[4,5-b]pyridine | HNO₃ / H₂SO₄ | 6-position | 6-Nitro-2-diethylaminooxazolo[4,5-b]pyridine | tandfonline.com |
| Bromination | 2-Diethylaminooxazolo[4,5-b]pyridine | N-Bromosuccinimide (NBS) | 6-position | 6-Bromo-2-diethylaminooxazolo[4,5-b]pyridine | tandfonline.com |
| Chlorination | 2-Diethylaminooxazolo[4,5-b]pyridine | N-Chlorosuccinimide (NCS) | 6-position | 6-Chloro-2-diethylaminooxazolo[4,5-b]pyridine | tandfonline.com |
| Halogenation/Nitration | Oxazolo[4,5-b]pyridin-2(3H)-one | Standard halogenating/nitrating agents | 6-position | 6-Substituted derivatives | researcher.life |
Nucleophilic Addition and Substitution Reactions
In contrast to electrophilic substitution, the pyridine ring is inherently activated towards nucleophilic attack, particularly at the positions ortho and para to the ring nitrogen (C2 and C4, and by extension, C6 and C7 in the fused system). nih.gov However, studies on the reactivity of oxazolopyridines towards nucleophiles have shown complex outcomes. For example, attempts to perform a Chichibabin amination on 2-(2-thienyl)oxazolo[4,5-b]pyridine were unsuccessful. researchgate.net In highly activated systems, such as 6-nitrooxazolo[3,2-a]pyridinium salts, reactions with nucleophiles like ammonia (B1221849) and primary amines can lead to the opening of the pyridine ring rather than simple substitution. mdpi.com These results indicate that while the pyridine ring is susceptible to nucleophilic attack, the reaction pathway is highly dependent on the specific substrate, the nature of the nucleophile, and the reaction conditions. For Oxazolo[4,5-c]pyridin-2-amine, derivatization via nucleophilic substitution likely requires careful selection of reagents and conditions to avoid undesired ring-opening or side reactions.
Mannich Reactions for Side Chain Introduction
The Mannich reaction is a powerful tool for introducing aminoalkyl side chains onto a core structure. gijash.com This reaction involves the aminoalkylation of an acidic proton located on a substrate, using formaldehyde (B43269) and a primary or secondary amine. gijash.comnih.gov For the oxazolopyridine scaffold, this strategy has been successfully employed to synthesize derivatives with functionalized side chains. Studies on the related oxazolo[4,5-c]pyridin-2(3H)-one have shown that Mannich reactions can introduce aminoalkyl groups. A similar approach was used for oxazolo[4,5-b]pyridine-2-thiol (B2489188), which underwent a Mannich reaction with various secondary amines and formaldehyde to yield a series of propargylamine (B41283) derivatives. scispace.com This demonstrates the utility of the Mannich reaction for creating diverse libraries of compounds by varying the amine component, thereby enabling extensive structure-activity relationship (SAR) studies.
| Substrate | Reagents | Side Chain Introduced | Source |
|---|---|---|---|
| Oxazolo[4,5-c]pyridin-2(3H)-one | Formaldehyde, Amine precursors | Aminoalkyl | |
| Oxazolo[4,5-b]pyridine-2-thiol | Formaldehyde, Secondary amines, CuI | Propargylamine | scispace.com |
N-Alkylation of the Oxazole Ring
Alkylation of the nitrogen atoms within the this compound core is a key derivatization strategy. The molecule presents multiple potential sites for alkylation: the exocyclic amino group, the pyridine ring nitrogen (N-5), and the oxazole ring nitrogen (N-3). The regioselectivity of this reaction is influenced by factors such as the alkylating agent, the base, and the solvent used. researchgate.net Research on the related 2-(2-furyl) researchgate.netoxazolo[4,5-b]pyridine (B1248351) showed that treatment with methyl iodide resulted in quaternization at the N4 atom, which corresponds to the pyridine nitrogen. researchgate.net While this demonstrates the reactivity of the pyridine nitrogen towards alkylation, specific studies detailing the selective N-alkylation of the oxazole ring nitrogen (N-3) in this compound are not extensively documented. Achieving selective alkylation on the oxazole nitrogen would likely require careful optimization of reaction conditions to overcome the competing reactivity of the other nitrogen atoms in the molecule.
Oxidation and Photolysis Studies
The stability of the this compound scaffold under oxidative and photolytic conditions is an important consideration for its application. The compound can undergo oxidation reactions when treated with common oxidizing agents such as hydrogen peroxide or potassium permanganate. The specific products of such reactions would depend on the strength of the oxidant and the reaction conditions. For example, oxidation of a substituent group, such as a methylthio group on an oxazolopyridine ring, can yield the corresponding sulfoxide (B87167) or sulfone without altering the core structure.
The oxazole ring itself is also known to be susceptible to photolysis. tandfonline.com Irradiation of oxazole derivatives can lead to photochemical transformations and the formation of oxidation products. tandfonline.com For example, the photo-oxidation of 2,5-diphenyloxazole (B146863) in the presence of benzoic acid has been reported to yield rearranged and cyclized products. tandfonline.com This suggests that this compound and its derivatives may exhibit photosensitivity, a factor that should be considered in their synthesis, storage, and application.
Structure Activity Relationship Sar Studies of Oxazolo 4,5 C Pyridin 2 Amine Analogs
General Principles of SAR in Oxazole-Containing Heterocycles
Oxazole-containing heterocycles are a significant class of compounds in medicinal chemistry, often serving as "privileged scaffolds" in drug discovery due to their diverse biological activities. benthamscience.comderpharmachemica.com The 1,3-oxazole ring, a five-membered heterocycle with nitrogen and oxygen atoms, is a key structural motif in many natural products and synthetic drugs. derpharmachemica.comnih.govtandfonline.com
The biological activity of oxazole (B20620) derivatives is profoundly influenced by the nature and position of substituents on the oxazole ring. tandfonline.com The substitution pattern, typically at the C2, C4, or C5 positions, dictates the molecule's physicochemical properties, such as its size, shape, and electronic distribution. These factors, in turn, govern how the molecule interacts with its biological target. For instance, the introduction of a 1,3-oxazole ring into a molecule has been shown to significantly increase its biological activity in some cases. derpharmachemica.com
Positional Effects of Substituents on Biological Activity
The C-2 position of the oxazolo[4,5-c]pyridine (B1611411) core is a critical determinant of biological activity. SAR studies have demonstrated that modifications at this position can dramatically alter a compound's potency and selectivity. For example, in a series of oxazolo[5,4-d]pyrimidines, the introduction of small aliphatic groups (methyl, ethyl, or propyl) at the C-2 position resulted in marked inhibition of leukemia L1210 cells, whereas a phenyl substituent at the same position led to a loss of activity. mdpi.com This suggests that for this particular biological target, a smaller, less bulky substituent is preferred at the C-2 position.
Conversely, in other contexts, larger aromatic or heteroaromatic substituents at the C-2 position are essential for activity. For instance, in a series of oxazolo[5,4-d]pyrimidine (B1261902) derivatives, a 4-pyridyl substituent at the C-2 position was found to be crucial for maintaining kinase inhibition and cytotoxic activity, with the methyl-substituted analog being inactive. mdpi.com The replacement of the 4-pyridyl group with a phenyl ring also resulted in a loss of cytotoxic activity. mdpi.com Similarly, for antifungal activity against Candida albicans, a benzyl (B1604629) group at the C-2 position of an oxazolo[4,5-b]pyridine (B1248351) ring system was found to be more significant than a phenyl substituent. researchgate.net
The nature of the substituent at the C-2 position can also influence the mechanism of action. For instance, in a study of oxazolo[4,5-b]pyridine derivatives as human topoisomerase IIα inhibitors, compounds with a 4-butylphenyl group at the C-2 position showed significant inhibitory activity. researchgate.net
Substituents on the pyridine (B92270) ring of the oxazolo[4,5-c]pyridine scaffold also play a vital role in modulating biological activity. The position and electronic nature of these substituents can significantly impact a compound's interaction with its biological target.
For instance, in a study of imidazo[4,5-c]pyridine derivatives, comprehensive modification of the substituent at the C-6 position led to a derivative with higher potency for inhibiting both CDK2 and Aurora B kinases. mdpi.com This highlights the importance of this position for achieving desired biological effects. The introduction of functional groups such as amino, hydroxy, or methoxy (B1213986) can further enhance the bioactivity of pyridine-containing compounds. nih.govmdpi.com
In the context of antifungal activity, the nature of substituents at the 5th position of the fused ring system was found to be important for potency. researchgate.net Specifically, substituting this position with electron-withdrawing groups like a nitro group led to an increase in antifungal activity. researchgate.net
Influence of Fused Ring Systems on Biological Profiles (e.g., comparison with Oxazolo[4,5-b]pyridine, Oxazolo[5,4-d]pyrimidine, Benzoxazole)
The arrangement of the fused oxazole and pyridine rings, as well as the replacement of the pyridine ring with other cyclic systems, has a profound impact on the biological profile of the resulting molecule.
A comparative study of different oxazole-containing fused heterocyclic rings revealed that replacing an oxazolo[5,4-d]pyrimidine moiety with oxazolo[5,4-b]pyridine (B1602731), oxazolo[4,5-c]pyridine, or benzoxazole (B165842) enhanced JAK1 inhibitory activity. mdpi.com This indicates that the specific arrangement of the heteroatoms within the fused ring system is critical for selective kinase inhibition.
The position of the nitrogen atom within the pyridine ring is also a significant factor. Studies on tetracyclic imidazo[4,5-b]pyridine derivatives have shown that the position of the nitrogen atom in the pyridine ring has a significant impact on antiproliferative activity. irb.hr
Computational and In Silico Approaches in SAR Elucidation (e.g., Molecular Docking)
Computational and in silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, have become indispensable tools for elucidating the SAR of oxazolo[4,5-c]pyridin-2-amine analogs. dovepress.comnih.govvulcanchem.com
Molecular docking simulations are used to predict the binding mode of a ligand within the active site of a target protein. mdpi.combuketov.edu.kz This allows researchers to visualize potential interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. For example, molecular docking studies of imidazo[4,5-c]pyridine derivatives have helped to understand their interaction with viral RNA-dependent RNA polymerase and B-Raf kinase. mdpi.com Similarly, docking studies of oxazolo[5,4-d]pyrimidine derivatives have been used to assess their binding to the active site of VEGFR-2. mdpi.com
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. esisresearch.org These models can then be used to predict the activity of new, unsynthesized compounds. For instance, a QSAR study on antifungal benzoxazoles and oxazolo[4,5-b]pyridines revealed the importance of the oxazolopyridine ring system and the nature of substituents at different positions for antifungal potency. researchgate.net
These computational approaches not only provide valuable insights into the SAR of a compound series but also guide the rational design of new analogs with improved potency and selectivity, thereby accelerating the drug discovery process.
Interactive Data Tables
Table 1: Impact of C-2 Substituents on Biological Activity This table is interactive. You can sort and filter the data.
| Scaffold | C-2 Substituent | Biological Activity | Key Finding | Reference |
|---|---|---|---|---|
| Oxazolo[5,4-d]pyrimidine | Methyl, Ethyl, Propyl | Inhibition of leukemia L1210 cells | Small aliphatic groups are preferred over a phenyl group for this target. | mdpi.com |
| Oxazolo[5,4-d]pyrimidine | Phenyl | No substantial biological activity | Aromatic substituent is detrimental to activity. | mdpi.com |
| Oxazolo[5,4-d]pyrimidine | 4-Pyridyl | Kinase inhibition, Cytotoxic activity | Essential for maintaining activity compared to methyl or phenyl analogs. | mdpi.com |
| Oxazolo[4,5-b]pyridine | Benzyl | Antifungal activity (C. albicans) | More significant than a phenyl substituent. | researchgate.net |
Table 2: Influence of Fused Ring Systems on Biological Activity This table is interactive. You can sort and filter the data.
| Original Scaffold | Replacement Scaffold | Target | Effect on Activity | Reference |
|---|---|---|---|---|
| Oxazolo[5,4-d]pyrimidine | Oxazolo[5,4-b]pyridine | JAK1 | Enhanced inhibitory activity | mdpi.com |
| Oxazolo[5,4-d]pyrimidine | Oxazolo[4,5-c]pyridine | JAK1 | Enhanced inhibitory activity | mdpi.com |
| Oxazolo[5,4-d]pyrimidine | Benzoxazole | JAK1 | Enhanced inhibitory activity | mdpi.com |
| Benzoxazole | Oxazolo[4,5-b]pyridine | C. albicans | More preferable for antifungal activity | researchgate.net |
Biological Activities and Mechanistic Investigations of Oxazolo 4,5 C Pyridin 2 Amine Derivatives
Anticancer and Antiproliferative Activities
Derivatives of the oxazolopyridine scaffold have demonstrated notable potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines and inhibiting key enzymes involved in cancer progression. buketov.edu.kz Research has specifically highlighted the activity of compounds containing the oxazolo[4,5-c]pyridine (B1611411) core and its related isomers.
The anticancer potential of oxazolopyridine derivatives has been substantiated through in vitro cytotoxicity assays against a panel of human cancer cell lines. While direct data for oxazolo[4,5-c]pyridin-2-amine is limited, extensive research on the closely related isomer, oxazolo[5,4-d]pyrimidine (B1261902), provides significant insights.
Studies on a series of novel oxazolo[5,4-d]pyrimidine derivatives revealed their cytotoxic activity against human lung adenocarcinoma (A549), breast adenocarcinoma (MCF-7), metastatic colon adenocarcinoma (LoVo), and primary colon adenocarcinoma (HT29) cell lines. nih.gov One study found that the HT29 cell line was particularly sensitive to these compounds. mdpi.com For instance, a derivative with a 3-(N,N-dimethylamino)propyl substituent was identified as the most potent against the HT29 cell line, with a 50% cytotoxic concentration (CC50) of 58.4 µM. nih.gov Another derivative, featuring a lipophilic pentyl substituent, showed the highest cytotoxicity against LoVo colon cancer cells, with a CC50 value of 177.52 µM. nih.gov
Similarly, research on tricyclic oxazolo[5,4-d]pyrimidines, evaluated against MCF-7 and A549 cell lines, identified compounds with potent inhibitory activity. researchgate.net One of the most effective compounds in this series demonstrated IC50 values of 3.01 µM against MCF-7 and 5.11 µM against A549 cells. researchgate.net Furthermore, some derivatives of oxazolo[4,5-b]pyridine (B1248351) have been investigated for their cytotoxic effects on the A549 human lung adenocarcinoma cell line. researchgate.net
Table 1: In Vitro Cytotoxicity of Selected Oxazolopyrimidine Derivatives
| Compound/Derivative | Cancer Cell Line | Activity (CC50/IC50 in µM) | Reference |
|---|---|---|---|
| Oxazolo[5,4-d]pyrimidine with 3-(N,N-dimethylamino)propyl substituent | HT29 | 58.4 | nih.gov |
| Oxazolo[5,4-d]pyrimidine with pentyl substituent | LoVo | 177.52 | nih.gov |
| Tricyclic oxazolo[5,4-d]pyrimidine (Compound E43) | MCF-7 | 3.01 | researchgate.net |
| Tricyclic oxazolo[5,4-d]pyrimidine (Compound E43) | A549 | 5.11 | researchgate.net |
The anticancer effects of oxazolopyridine derivatives are often attributed to their ability to inhibit specific molecular targets that are crucial for tumor growth and survival. These targets include various kinases and enzymes within key signaling pathways.
The RAF family of serine/threonine kinases, particularly B-RAF, are central components of the mitogen-activated protein kinase (MAPK) signaling pathway. mdpi.com Mutations in the B-RAF gene are found in a high percentage of malignant melanomas and other cancers. researchgate.net A patent for imidazo[4,5-b]pyridin-2-one and oxazolo[4,5-b]pyridin-2-one compounds describes their utility as inhibitors of RAF activity, specifically B-RAF. google.com These compounds are noted for their potential in treating proliferative conditions like colorectal cancer and melanoma. google.com
Receptor tyrosine kinases (RTKs) are critical regulators of cellular processes, and their dysregulation is a common feature in many cancers. arabjchem.org
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth. nih.gov The overexpression of VEGFR-2 has been identified in several cancer types, including lung, breast, and colorectal cancer. nih.gov A patent has identified compounds containing the oxazolo[4,5-c]pyridin-2-yl moiety as effective inhibitors of KDR (VEGFR-2). google.com In silico analysis of related oxazolo[5,4-d]pyrimidine derivatives predicted potent inhibitory activity towards human VEGFR-2, with the compounds binding to the ATP binding site. nih.govmdpi.com
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another RTK that, when overexpressed or mutated, can lead to uncontrolled cell proliferation. waocp.org While direct inhibition by this compound derivatives is not extensively documented, studies on related structures are informative. A series of oxazolo[4,5-g]quinazolin-2(1H)-one derivatives were synthesized and evaluated as EGFR inhibitors, with some compounds showing potent inhibition. researchgate.net For the related oxazolo[5,4-d]pyrimidine scaffold, derivatives have been identified as inhibitors of EGFR, with some showing IC50 values in the nanomolar range. mdpi.com
The Janus kinase (JAK) family of tyrosine kinases (including JAK1 and JAK2) are integral to the JAK/STAT signaling pathway, which is involved in cell proliferation, differentiation, and survival. mdpi.com Abnormal activation of this pathway is linked to various cancers. mdpi.com Notably, a patent describing N-(hetero)aryl-pyrrolidine derivatives as JAK inhibitors found that replacing an oxazolo[5,4-d]pyrimidine moiety with an oxazolo[4,5-c]pyridine ring enhanced the inhibitory activity against JAK1. mdpi.com This finding specifically highlights the potential of the oxazolo[4,5-c]pyridine scaffold in developing selective JAK1 inhibitors. mdpi.com Other related isomers, such as 2,4-disubstituted oxazolo[5,4-c]pyridines, have also been reported as inhibitors of JAK2 and JAK3. google.com
The ubiquitin-proteasome system regulates the degradation of proteins involved in critical cellular processes, and its inhibition is a valid strategy in cancer therapy. cardiff.ac.uk This process is initiated by the E1 ubiquitin-activating enzyme (UAE). cardiff.ac.uk A series of sulfamate (B1201201) derivatives containing various heteroaryl rings, including the related oxazolo[5,4-d]pyrimidine system, have been reported as effective inhibitors of E1 activating enzymes, particularly the NEDD8-activating enzyme (NAE). mdpi.com One such derivative demonstrated a potent IC50 value of 500 nM or less against NAE. mdpi.com
Inhibition of Specific Molecular Targets in Cancer Pathways
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression. nih.gov The inhibition of HDACs can lead to the reactivation of suppressed genes, including tumor suppressor genes, and can inhibit the growth and survival of cancer cells. nih.gov Consequently, HDAC inhibitors have emerged as a significant class of anti-cancer agents. nih.govmdpi.com
While the broader family of oxazole-containing compounds has been investigated for various anticancer activities, including the inhibition of HDACs researchgate.net, and specific pyridine-based hydroxamates have been identified as potent HDAC inhibitors arabjchem.org, direct research detailing the HDAC inhibitory activity of the this compound scaffold is not extensively documented in current literature. However, studies on the isomeric oxazolo[4,5-b]pyridine core suggest that this heterocyclic system is a viable scaffold for developing HDAC inhibitors. acs.org This indicates a potential, yet unexplored, avenue for derivatives of this compound in the context of epigenetic cancer therapy.
BCL-2 Protein Synthesis Inhibition
The B-cell lymphoma 2 (Bcl-2) protein is a key regulator of apoptosis (programmed cell death), functioning as a pro-survival protein by preventing the activation of the apoptotic cascade. nih.govmdpi.com Overexpression of Bcl-2 is a hallmark of many cancers, allowing tumor cells to evade apoptosis and contributing to therapeutic resistance. mdpi.com Small molecules that inhibit Bcl-2 function, known as BH3 mimetics, can restore the apoptotic pathway by binding to anti-apoptotic proteins and preventing them from sequestering pro-apoptotic factors. biomolther.org
Research into oxazolo-fused heterocycles has identified potent inhibitors of Bcl-2. For instance, derivatives of the related oxazolo[5,4-d]pyrimidine scaffold have been shown to exhibit Bcl-2 inhibitory activity, leading to a decrease in its protein production and thereby blocking the anti-apoptotic defenses of cancer cells. mdpi.com While these findings establish the potential of the broader oxazole-based fused ring systems to interfere with the Bcl-2 pathway, specific studies focusing on the inhibition of Bcl-2 protein synthesis by this compound derivatives remain a subject for future investigation.
Induction of Apoptosis and Caspase Cascade Activation
Apoptosis is a regulated process of cell death essential for tissue homeostasis, and its deregulation is a key factor in cancer development. aging-us.com The process can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. aging-us.com Both pathways converge on the activation of a family of cysteine proteases known as caspases. aging-us.comresearchgate.net Initiator caspases (like caspase-8 and caspase-9) activate effector caspases (like caspase-3), which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.govresearchgate.net
Studies on related heterocyclic systems suggest that the oxazole (B20620) framework is capable of inducing apoptosis. For example, some oxazole derivatives are thought to trigger apoptosis via caspase activation. Furthermore, compounds with the related oxazolo[5,4-d]pyrimidine core have been shown to activate the caspase cascade. nih.gov The activation of caspase-9, a key initiator of the mitochondrial pathway, is triggered by the release of cytochrome c from mitochondria. uni-osnabrueck.denih.gov This release can be blocked by pro-survival proteins like Bcl-2. Therefore, inhibitors of Bcl-2 can indirectly lead to caspase activation. While these mechanisms are well-established for related compounds, direct experimental evidence detailing the specific pathways of apoptosis induction and caspase activation by this compound derivatives is an area requiring further research.
Inhibition of Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. nih.govmdpi.com A key mediator of this process is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a tyrosine kinase receptor. nih.gov Inhibition of VEGFR-2 blocks the downstream signaling that promotes the migration and proliferation of endothelial cells, thereby preventing new blood vessel formation and stunting tumor growth. nih.gov
Derivatives of oxazolo-pyridine have been explored for their anti-angiogenic properties, including the inhibition of VEGFR-2. Extensive research on the closely related oxazolo[5,4-d]pyrimidine scaffold has identified potent inhibitors of VEGFR-2. nih.govmdpi.comresearchgate.net These compounds have demonstrated significant inhibitory activity against VEGFR-2 kinase and have been shown to suppress the proliferation of human umbilical vein endothelial cells (HUVEC), a key in vitro model for angiogenesis. mdpi.com While this points to the potential of the oxazolo-fused pyridine (B92270) core as a platform for developing angiogenesis inhibitors, specific studies confirming the anti-angiogenic efficacy and VEGFR-2 inhibition of this compound derivatives are needed to validate this therapeutic strategy.
In Vivo Efficacy Studies in Cancer Models
The ultimate validation of an anticancer agent's potential lies in its efficacy in vivo. This is typically assessed using animal models, such as xenograft models, where human cancer cells are implanted into immunocompromised mice to form tumors. acs.orggoogleapis.com
While direct in vivo studies on this compound are not prominently reported, research on closely related isomers provides proof-of-concept for the potential of this class of compounds. For example, derivatives of oxazolo[5,4-b]pyridin-5-yl have been evaluated in an A2780 human ovarian carcinoma xenograft model, demonstrating target inhibition in the tumor. googleapis.com In another study, novel oxazolo[4,3-f]purine derivatives showed significant anticolorectal cancer efficacy in a CT26 colon cancer xenograft model in mice, inhibiting tumor growth without obvious toxicity. acs.org These studies on related heterocyclic systems underscore the potential of oxazolo-pyridine based compounds as effective anticancer agents in vivo, warranting future preclinical evaluation of this compound derivatives.
Antimicrobial Activities
The rise of multidrug-resistant bacteria poses a significant global health threat, necessitating the discovery of new antimicrobial agents. Heterocyclic compounds, including those with an oxazole core, have been a rich source of novel antibacterial agents. d-nb.info
Antibacterial Efficacy (e.g., against E. coli, P. aeruginosa, S. aureus, S. pyogenus)
Derivatives of the oxazolo-pyridine scaffold have demonstrated significant antibacterial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Studies have shown that the mechanism of action may involve the inhibition of essential bacterial enzymes like DNA gyrase. researchgate.net
Research on 2-phenyloxazolo[4,5-b]pyridine, an isomer of the title compound scaffold, showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentration (MIC) values ranging from 1.56 to 3.12 µg/mL. nih.gov Another derivative from this isomeric series, 2-(4-Trifluoromethoxyphenyl)oxazolo[4,5-b]pyridine, exhibited superior activity against Pseudomonas aeruginosa with an MIC of 8 µg/mL. vulcanchem.com General oxazole derivatives have also shown inhibitory activity against Escherichia coli and Streptococcus pyogenes. sci-hub.senih.gov
The table below summarizes the antibacterial efficacy of various related oxazolo-pyridine and oxazole derivatives against key pathogens.
Antifungal Efficacy
Derivatives of this compound have been evaluated for their effectiveness against several pathogenic fungi, including Candida albicans, Aspergillus niger, and Aspergillus clavatus. scispace.com Research has shown that certain structural modifications to the core molecule can lead to potent antifungal agents.
One study synthesized a series of propargylamine (B41283) derivatives of oxazolo[4,5-b]pyridine-2-thiol (B2489188) and tested their activity against these three fungal strains. scispace.com The results indicated that some of these compounds exhibited promising antifungal properties. scispace.com Another comprehensive review highlighted that various oxazole derivatives have been assessed for their antifungal potential, with some showing significant activity against C. albicans and A. niger. nih.gov
Table 1: Antifungal Activity of this compound Derivatives
| Fungal Strain | Activity | Reference |
|---|---|---|
| Candida albicans | Promising | scispace.com |
| Aspergillus niger | Promising | scispace.comnih.gov |
| Aspergillus clavatus | Promising | scispace.com |
Antimycobacterial and Anti-HIV Activities
The therapeutic potential of this compound derivatives extends to their activity against mycobacteria and the Human Immunodeficiency Virus (HIV).
In the realm of antimycobacterial research, various oxazole derivatives have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. While specific data on this compound is part of broader research into oxazole compounds, the general class has shown promise. d-nb.info
With regard to anti-HIV activity, research into related heterocyclic compounds has shown potential. For instance, a series of thiazolidin-4-one derivatives were synthesized and showed effective inhibition of HIV reverse transcriptase (RT) activity. sioc-journal.cn While not direct derivatives of this compound, this highlights the potential for related heterocyclic structures to exhibit anti-HIV properties. Further investigation into the specific anti-HIV and antimycobacterial activities of this compound derivatives is warranted to determine their specific potential in these areas.
Anti-inflammatory and Analgesic Potential
Derivatives of this compound have demonstrated significant anti-inflammatory and analgesic properties, making them promising candidates for the development of new pain and inflammation therapies. nih.gov Some compounds have shown activity comparable to established drugs like phenylbutazone (B1037) and indomethacin, but with the potential for reduced gastrointestinal irritation. nih.gov
Inhibition of Prostaglandin Synthase-2 (COX-2)
A key mechanism behind the anti-inflammatory effects of these derivatives is the inhibition of Prostaglandin H Synthase-2, more commonly known as Cyclooxygenase-2 (COX-2). buketov.edu.kz COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. buketov.edu.kz
Molecular docking studies have been employed to evaluate the binding affinity of oxazolo[5,4-b]pyridine (B1602731) derivatives to the COX-2 enzyme (PDB: 1CX2). buketov.edu.kz These in silico analyses revealed that certain derivatives, particularly those with a phenyl substituent, exhibited a higher binding affinity for the COX-2 target protein than the well-known anti-inflammatory drug, diclofenac. buketov.edu.kz This suggests a strong potential for these compounds to act as effective COX-2 inhibitors.
Table 2: Molecular Docking Results of Oxazolo[5,4-b]pyridine Derivatives against COX-2 (1CX2)
| Compound | Binding Affinity (kcal/mol) | Key Interactions | Reference |
|---|---|---|---|
| 13b | Not specified | Van der Waals interactions with LEU359, SER530, TRP387, TYR348, ARG513, PHE518, ALA516, ARG120. | buketov.edu.kz |
| 14b | -9.8 | Carbon-hydrogen bond with SER530; π-alkyl interactions with LEU351, VAL349, ALA527, LEU352, HIS90, TYR355; π-π T-shaped and amide-π stacked interactions with TRP387 and GLY526. | buketov.edu.kz |
| Diclofenac (Reference) | Lower than test compounds | Not specified | buketov.edu.kz |
Modulation of Inflammatory Pathways
Beyond direct enzyme inhibition, derivatives of the broader oxazolo[4,5-b]pyridine class have been shown to modulate inflammatory pathways. For instance, novel oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles have demonstrated significant in vivo anti-inflammatory activity. researchgate.net These compounds were found to inhibit pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). researchgate.net This modulation of key signaling molecules in the inflammatory cascade further underscores the therapeutic potential of this chemical scaffold.
Neurological and Cognitive Disorder Applications
The versatility of the oxazolo[4,5-c]pyridine scaffold is further highlighted by its potential applications in treating neurological and cognitive disorders.
Alpha-7 Nicotinic Acetylcholine (B1216132) Receptor (α7 nAChR) Agonism
A significant area of research has focused on the development of α7 nicotinic acetylcholine receptor (α7 nAChR) agonists for the treatment of cognitive deficits associated with conditions like schizophrenia and Alzheimer's disease. acs.orgnih.gov The α7 nAChR is implicated in modulating cognitive functions such as attention and memory. nih.gov
A novel and potent α7 nAChR agonist, 4-(5-methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane, also known as CP-810,123, has been identified. acs.org This compound has demonstrated high oral bioavailability and excellent brain penetration in rodent models, leading to significant receptor occupancy and efficacy in cognitive tests. acs.org The discovery of this compound and its promising preclinical profile suggest that α7 nAChR agonists based on the oxazolo[4,5-b]pyridine scaffold could be a viable pharmacotherapy for cognitive impairments. acs.org
Table 3: Profile of α7 nAChR Agonist CP-810,123
| Compound Name | Chemical Name | Target | Potential Application | Key Findings | Reference |
|---|---|---|---|---|---|
| CP-810,123 | 4-(5-methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane | α7 Nicotinic Acetylcholine Receptor (α7 nAChR) | Cognitive deficits in schizophrenia and Alzheimer's disease | Potent and selective agonist, high oral bioavailability, excellent brain penetration, in vivo efficacy in cognition models. | acs.org |
Potential for Treatment of Schizophrenia and Alzheimer's Disease
Research into treatments for cognitive deficits associated with neurological and psychiatric conditions like Schizophrenia and Alzheimer's disease has identified potential therapeutic avenues involving oxazolopyridine derivatives. While much of the prominent research has focused on the oxazolo[4,5-b]pyridine isomer, the findings provide a basis for exploring the potential of the related oxazolo[4,5-c]pyridine scaffold.
A notable derivative of the related isomer, 4-(5-methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane (also known as CP-810,123), has been identified as a novel agonist for the α7 nicotinic acetylcholine receptor (nAChR). acs.orgnih.govresearchgate.netresearchgate.net This receptor is a key target for addressing cognitive impairment in both schizophrenia and Alzheimer's disease. acs.orgnih.gov The investigation of imidazo[4,5-c]pyridine scaffolds, which are structurally similar to oxazolo[4,5-c]pyridines, has also revealed their potential as modulators for diseases of the central nervous system, including Alzheimer's and schizophrenia. doi.org A patent for a tetrahydrooxepin pyridine compound, which includes an oxazolo[4,5-c]pyridin-5(4H)-yl moiety, also indicates its potential application for treating Alzheimer's disease and other forms of dementia. google.com
In Vivo Efficacy in Cognition Models (e.g., Auditory Sensory Gating, Novel Object Recognition)
Preclinical evaluations using animal models are crucial for determining the real-world effectiveness of new compounds. For the related oxazolo[4,5-b]pyridine derivative CP-810,123, studies in rodents have demonstrated efficacy in key cognition models. nih.govresearchgate.net These models include auditory sensory gating and the novel object recognition test. acs.orgresearchgate.net
Auditory sensory gating is a process where the brain filters out repetitive or irrelevant auditory stimuli. Deficits in this process are observed in conditions like schizophrenia. nih.gov The P50 wave, an event-related potential, is commonly used to measure this gating mechanism. nih.gov CP-810,123 showed positive effects in rodent models of auditory sensory gating, suggesting it could help normalize such neurophysiological deficits. acs.orgnih.govresearchgate.net
The novel object recognition (NOR) test assesses an animal's ability to recognize a new object in a familiar environment, providing a measure of learning and memory. The efficacy of CP-810,123 in this model further supports its potential to enhance cognitive function. acs.orgnih.gov These findings for the [4,5-b] isomer underscore the potential of the broader oxazolopyridine class, including the [4,5-c] variant, as a source of new cognitive enhancers.
| Compound | Isomer | Cognition Model | Observed Efficacy | Reference |
|---|---|---|---|---|
| CP-810,123 | Oxazolo[4,5-b]pyridine | Auditory Sensory Gating | Demonstrated in vivo efficacy in rodent models. | acs.orgnih.gov |
| CP-810,123 | Oxazolo[4,5-b]pyridine | Novel Object Recognition | Showed efficacy in rodent models assessing cognitive performance. | acs.orgnih.gov |
Other Reported Biological Activities
Beyond their potential in treating neurological disorders, derivatives of oxazolopyridine and related heterocyclic structures have been investigated for a wide array of other biological effects.
Anthelmintic Activity
Derivatives containing pyridine and oxazole rings have been explored for their potential to combat parasitic worm infections. For example, a series of 3-(3-pyridyl)-oxazolidinone-5-methyl ester derivatives were synthesized and evaluated for their anthelmintic activity against the adult Indian earthworm, Pheretima posthuma, with some compounds showing positive results. nih.gov The broader class of pyrimidine-5-carbonitriles has also been noted for a wide range of biological activities, including anthelmintic properties. Although direct studies on this compound are not specified, the activity of these related structures suggests a potential avenue for investigation.
Anti-obesity Action
The search for new anti-obesity therapeutics has led to the investigation of various heterocyclic compounds. In a study focused on discovering activators of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), an enzyme involved in energy metabolism, an oxazolo[4,5-c]pyridine analog was tested. jst.go.jp This analog showed relatively weak NAMPT activation activity (EC50 >4 μM), while the related oxazolo[5,4-b]pyridine was inactive. jst.go.jp Although the activity was weak, this finding directly links the oxazolo[4,5-c]pyridine scaffold to research in anti-obesity drug discovery. Other research has noted that inflammatory reactions associated with obesity could be a target for imidazo[4,5-b]pyridine derivatives, which are structurally related. nih.govmdpi.com
Herbicidal and Antioxidant Activities
Research has indicated that the general class of oxazolopyridines possesses a diverse range of biological activities, including herbicidal and antioxidant effects. researchgate.netbuketov.edu.kz While these reports often group the oxazolo[5,4-b] and oxazolo[4,5-b] isomers, they point to the potential of the core scaffold. researchgate.netbuketov.edu.kz For instance, isoxazolo[5,4-b]pyridine (B12869864) has been included in herbicidal compositions that act by inhibiting protoporphyrinogen (B1215707) K oxidase. google.com Similarly, thiazolo[4,5-b]pyridine (B1357651) derivatives, which are sulfur analogs of oxazolopyridines, have been identified as having herbicidal properties. beilstein-journals.org
Regarding antioxidant activity, a study on the Maillard reaction product 1-(1H-imidazo[4,5-c]pyridin-4-yl)ethenone (IMPE) found it to be a food antioxidant that functions by chelating metal ions and scavenging free radicals. nih.gov This compound, featuring an imidazo[4,5-c]pyridine core, demonstrated a concentration-dependent capacity for free radical clearance and significant Fe2+ chelating abilities. nih.gov Other complex coumarin-fused oxazoles have also shown very high anti-lipid peroxidation activity. mdpi.com
Anticoagulant and Antidiabetic Activities
The broad biological profile of oxazolopyridine isomers also includes potential anticoagulant and antidiabetic activities. researchgate.netbuketov.edu.kz Coumarin derivatives, which can be fused with oxazole and pyridine rings, are known to possess anticoagulant and antidiabetic properties among others. mdpi.com Furthermore, pyridine and dihydropyridine (B1217469) derivatives are scaffolds found in a diverse range of pharmacologically active molecules, including those with anticoagulant and antidiabetic effects. benthamscience.com While specific studies focusing solely on this compound for these activities are not detailed, the known profile of the parent structures suggests this is a viable area for future research.
Advanced Research Perspectives and Future Directions for Oxazolo 4,5 C Pyridin 2 Amine
Development of Novel Analogs with Enhanced Potency and Selectivity
The core structure of Oxazolo[4,5-c]pyridin-2-amine offers numerous opportunities for chemical modification to generate novel analogs with improved biological activity. Structure-activity relationship (SAR) studies are a crucial next step to systematically explore the impact of substitutions at various positions on the oxazole (B20620) and pyridine (B92270) rings. For instance, in the related oxazolo[4,5-c]-quinolinone series, modifications at the 2-position of the oxazole ring and the 5-position of the quinolinone ring have been shown to significantly influence inhibitory activity against specific biological targets korea.ac.kr. A similar strategic approach can be applied to this compound, focusing on the introduction of diverse functional groups to enhance potency and selectivity for desired biological targets.
Computational modeling and in silico screening can guide the rational design of these new analogs. By predicting the binding affinity and interaction patterns of virtual compounds with potential protein targets, researchers can prioritize the synthesis of molecules with the highest probability of success. This approach, coupled with high-throughput synthesis and screening, can accelerate the discovery of lead compounds with optimized pharmacological profiles.
Table 1: Potential Modifications for Analog Development
| Position of Modification | Potential Substituents | Desired Outcome |
| 2-amino group | Alkyl, aryl, acyl groups | Modulate binding affinity and selectivity |
| Pyridine ring | Halogens, alkyl, alkoxy groups | Influence electronic properties and metabolic stability |
| Oxazole ring | Phenyl, substituted phenyl groups | Enhance interactions with target binding pockets |
Exploration of New Biological Targets and Mechanisms of Action
A critical area of future research is the identification and validation of the biological targets of this compound and its derivatives. While research on the specific targets of this compound is limited, studies on analogous structures provide valuable clues. For example, the related oxazolo[4,5-c]-quinolinone scaffold has been identified as a novel inhibitor of Interleukin-33 (IL-33), a cytokine involved in immune-mediated diseases korea.ac.kr. This suggests that this compound derivatives could also modulate inflammatory pathways.
Phenotypic screening of this compound and its analog libraries against a wide range of cell lines and disease models can uncover novel biological activities. Subsequent target deconvolution techniques, such as affinity chromatography, chemical proteomics, and genetic approaches, can then be employed to identify the specific molecular targets responsible for the observed effects. Elucidating the mechanism of action at a molecular level is paramount for understanding the therapeutic potential and for the rational design of next-generation compounds.
Strategies for Modulating Pharmacokinetic Profiles and Druglikeness
The journey of a promising compound from a laboratory hit to a clinical candidate is heavily dependent on its pharmacokinetic properties, encompassing absorption, distribution, metabolism, and excretion (ADME). For this compound, a key focus will be on optimizing its "druglikeness." Studies on structurally related oxazolo[4,5-c]quinoline analogs have highlighted the importance of understanding and fine-tuning these parameters. For instance, certain analogs in this class have demonstrated high metabolic stability in vitro, but have also faced challenges with low oral bioavailability mdpi.com.
Strategies to modulate the pharmacokinetic profile of this compound analogs could include:
Improving Solubility: Introduction of polar functional groups or formulation strategies to enhance aqueous solubility.
Enhancing Metabolic Stability: Modification of metabolically labile sites, identified through in vitro metabolism studies, to reduce clearance and prolong half-life.
Optimizing Permeability: Balancing lipophilicity to ensure efficient absorption across biological membranes.
Table 2: Key Pharmacokinetic Parameters for Optimization
| Parameter | Goal | Strategies |
| Oral Bioavailability | Increase | Enhance solubility and permeability, reduce first-pass metabolism |
| Metabolic Stability | Increase | Block metabolic hotspots, introduce enzyme-resistant groups |
| Half-life | Optimize for desired dosing regimen | Modulate clearance rate through structural modifications |
| Distribution | Target-specific | Modify physicochemical properties to favor accumulation in desired tissues |
Application as Chemical Probes in Biological Research
Beyond their therapeutic potential, well-characterized this compound derivatives can serve as valuable chemical probes to investigate complex biological processes. A potent and selective inhibitor of a specific protein can be used to dissect its role in cellular signaling pathways and disease pathogenesis.
To be effective as a chemical probe, an this compound analog should possess several key attributes:
High Potency: To elicit a biological response at low concentrations, minimizing off-target effects.
High Selectivity: To interact specifically with the intended target, ensuring that the observed phenotype is a direct result of modulating that target.
Known Mechanism of Action: A clear understanding of how the probe interacts with its target.
Cellular Activity: The ability to penetrate cell membranes and engage its target in a cellular context.
The development of such probes would enable researchers to explore the function of novel or poorly understood proteins, validate new drug targets, and provide a deeper understanding of disease mechanisms.
Opportunities in Material Science and Pharmaceutical Precursor Development
The versatile chemical structure of this compound also presents opportunities beyond the realm of pharmacology. The fused heterocyclic system, with its arrangement of nitrogen and oxygen atoms, could be explored for applications in material science. For instance, related triazolopyridine derivatives have been investigated as organic sensitizers in solar cells due to their electron donor-acceptor properties mdpi.com. The potential for this compound and its derivatives to exhibit interesting photophysical or electronic properties warrants further investigation.
Furthermore, this compound can serve as a valuable building block or pharmaceutical precursor in the synthesis of more complex molecules. Its reactive amino group and modifiable ring system provide a scaffold for the construction of diverse chemical libraries. Chemical suppliers already list this compound, indicating its availability as a starting material for synthetic chemistry endeavors cyclicpharma.com.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
